molecular formula C16H15BrN2O4 B5234197 2-(4-bromo-2,6-dimethylphenoxy)-N-(4-nitrophenyl)acetamide

2-(4-bromo-2,6-dimethylphenoxy)-N-(4-nitrophenyl)acetamide

Cat. No.: B5234197
M. Wt: 379.20 g/mol
InChI Key: MOKVWTCBRFKKRO-UHFFFAOYSA-N
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Description

2-(4-bromo-2,6-dimethylphenoxy)-N-(4-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides It features a complex structure with a brominated phenoxy group and a nitrophenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2,6-dimethylphenoxy)-N-(4-nitrophenyl)acetamide typically involves multiple steps:

    Bromination: The starting material, 2,6-dimethylphenol, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-2,6-dimethylphenol.

    Etherification: The brominated phenol is then reacted with chloroacetic acid in the presence of a base like potassium carbonate to form 2-(4-bromo-2,6-dimethylphenoxy)acetic acid.

    Amidation: Finally, the acetic acid derivative is reacted with 4-nitroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the target compound, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2,6-dimethylphenoxy)-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and bases (e.g., sodium hydroxide).

    Reduction: Hydrogen gas, palladium on carbon, ethanol.

    Oxidation: Potassium permanganate, sulfuric acid, water.

Major Products

    Substitution: 2-(4-substituted-2,6-dimethylphenoxy)-N-(4-nitrophenyl)acetamide.

    Reduction: 2-(4-bromo-2,6-dimethylphenoxy)-N-(4-aminophenyl)acetamide.

    Oxidation: 2-(4-bromo-2,6-dimethylphenoxy)-N-(4-nitrophenyl)acetic acid.

Scientific Research Applications

2-(4-bromo-2,6-dimethylphenoxy)-N-(4-nitrophenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies to understand the interaction of small molecules with biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2,6-dimethylphenoxy)-N-(4-nitrophenyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The brominated phenoxy group and the nitrophenyl group can interact with different molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-2,6-dimethylphenoxy)-N-(4-nitrophenyl)acetamide: Similar structure but with a chlorine atom instead of bromine.

    2-(4-bromo-2,6-dimethylphenoxy)-N-(4-aminophenyl)acetamide: Similar structure but with an amino group instead of a nitro group.

Uniqueness

2-(4-bromo-2,6-dimethylphenoxy)-N-(4-nitrophenyl)acetamide is unique due to the presence of both a brominated phenoxy group and a nitrophenyl group. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-bromo-2,6-dimethylphenoxy)-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O4/c1-10-7-12(17)8-11(2)16(10)23-9-15(20)18-13-3-5-14(6-4-13)19(21)22/h3-8H,9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOKVWTCBRFKKRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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